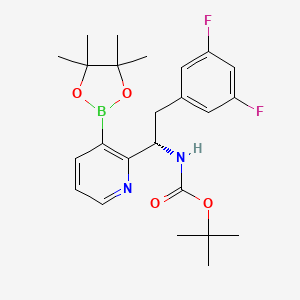
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, difluorophenyl group, and a dioxaborolane moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of the Dioxaborolane Moiety: The dioxaborolane group is formed through a boronation reaction, typically using a boronic acid or boronate ester.
Coupling Reactions: The various fragments are coupled together using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Final Protection and Deprotection Steps: The tert-butyl carbamate group is introduced as a protecting group for the amine functionality, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a phenyl group or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium catalysts (Pd/C, Pd(OAc)2) for cross-coupling reactions
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol
Major Products
Boronic Acids: Formed through oxidation of the dioxaborolane moiety
Reduced Phenyl Derivatives: Resulting from reduction of the difluorophenyl group
Substituted Pyridine Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The boron center in the dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology for probing enzyme activity and protein interactions. Additionally, the difluorophenyl group can engage in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-pyridin-2-yl)ethyl)carbamate: Lacks the dioxaborolane moiety, resulting in different reactivity and applications.
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate: Contains a phenyl ring instead of a pyridine ring, altering its chemical properties and biological activity.
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethyl)carbamate: The position of the dioxaborolane moiety on the pyridine ring is different, leading to variations in reactivity and applications.
Uniqueness
(S)-tert-Butyl (2-(3,5-difluorophenyl)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of the dioxaborolane moiety allows for reversible covalent interactions, while the difluorophenyl group enhances its stability and biological activity. This combination makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
2304631-45-4 |
|---|---|
Molecular Formula |
C24H31BF2N2O4 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C24H31BF2N2O4/c1-22(2,3)31-21(30)29-19(13-15-11-16(26)14-17(27)12-15)20-18(9-8-10-28-20)25-32-23(4,5)24(6,7)33-25/h8-12,14,19H,13H2,1-7H3,(H,29,30)/t19-/m0/s1 |
InChI Key |
BVBFJSBUNMGLLZ-IBGZPJMESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(CC3=CC(=CC(=C3)F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















